![molecular formula C8H8N2S B2591388 2-[(4-Aminophenyl)sulfanyl]acetonitrile CAS No. 83591-70-2](/img/structure/B2591388.png)

2-[(4-Aminophenyl)sulfanyl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

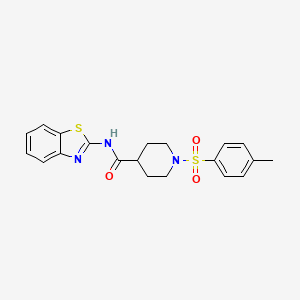

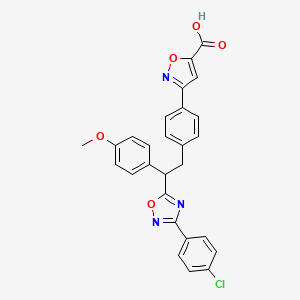

“2-[(4-Aminophenyl)sulfanyl]acetonitrile” is a chemical compound with the molecular formula C8H8N2S and a molecular weight of 164.23 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8N2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 . The SMILES structure is C1=CC(=CC=C1N)SCC#N .Physical and Chemical Properties Analysis

“this compound” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Electrochemical Properties and Polymer Science : The electrochemical behavior and properties of polyaniline, influenced by similar compounds like 4-aminobenzenesulfonic acid in acetonitrile, have been explored. These studies are significant in the field of conducting polymers and electrochemistry (Şahin, Pekmez, & Yildiz, 2002).

Electrochemical Oxidation Studies : Research has been conducted on the electrochemical oxidation of compounds like 4-aminophenol, which shares structural similarities with 2-[(4-Aminophenyl)sulfanyl]acetonitrile. These studies are crucial in understanding the electrochemical processes and potential applications in various fields (Schwarz et al., 2003).

Anodic Oxidation : The anodic oxidation of related compounds like 2-(4-nitrophenylthio)ethyl esters in acetonitrile has been investigated. This research contributes to the field of organic electrochemistry and synthesis (Delerue-Matos et al., 1989).

Synthesis of Complex Compounds : Studies on novel synthetic routes, such as the synthesis of pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, utilize compounds structurally similar to this compound. These syntheses are pivotal in medicinal chemistry and drug development (Kimbaris et al., 2004).

Spectroscopic Analysis : Spectroscopic studies of monocations of similar compounds like 2-(2'-aminophenyl)benzimidazole in various solvents have been conducted. This research is vital for understanding the photophysical properties of these compounds (Santra & Dogra, 1999).

Synthesis of Sulfonium Derivatives : Research on the synthesis of sulfonium derivatives of the closo-decaborate anion, which involves reactions in acetonitrile, contributes to the field of inorganic and materials chemistry (Kubasov et al., 2020).

Chemiluminescence Studies : The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence have been explored. These studies are crucial in the development of new chemiluminescent materials and applications (Watanabe et al., 2010).

Synthetic Chemistry and Drug Design : The synthesis of novel 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, which has applications in pharmaceutical and medicinal chemistry, represents an area of research involving related compounds (Grigor’ev et al., 2015).

Base-Catalyzed Reactions : Studies on base-catalyzed autoxidation of α-aminonitriles to amides and 2-amino-2-sulfenylacetonitrile to carbamates contribute to the field of organic synthesis and catalysis (Chuang, Yang, & Chang, 1990).

Green Chemistry Approaches : Research on sodium L-ascorbate-catalyzed green synthesis of sulfonyl substituted 2-amino-4H-pyran derivatives demonstrates the application of environmentally friendly methods in organic synthesis (Nizhamu et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCVIADFFKMFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2591313.png)

![3-[(Cyclopropylcarbonyl)amino]-2-naphthoic acid](/img/structure/B2591324.png)